molecular formula C12H15N3O3 B12832607 3-Nitro-n-(piperidin-4-yl)benzamide

3-Nitro-n-(piperidin-4-yl)benzamide

Cat. No.: B12832607
M. Wt: 249.27 g/mol
InChI Key: RLBIDXCMFYIGDH-UHFFFAOYSA-N
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Description

3-Nitro-N-(piperidin-4-yl)benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzoyl ring and a piperidin-4-ylamine substituent. Its hydrochloride salt has a molecular formula of $ \text{C}{12}\text{H}{15}\text{N}3\text{O}3 \cdot \text{HCl} $, a molecular weight of 249.27 g/mol, and a CAS number of 1233955-72-0 .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

3-nitro-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C12H15N3O3/c16-12(14-10-4-6-13-7-5-10)9-2-1-3-11(8-9)15(17)18/h1-3,8,10,13H,4-7H2,(H,14,16)

InChI Key

RLBIDXCMFYIGDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-n-(piperidin-4-yl)benzamide typically involves the following steps:

    Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzamide derivative under basic conditions.

Industrial Production Methods

Industrial production of 3-Nitro-n-(piperidin-4-yl)benzamide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-n-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced or modified under suitable conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Piperidine, other amines.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.

Scientific Research Applications

3-Nitro-n-(piperidin-4-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-n-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-nitro-N-(piperidin-4-yl)benzamide vary in substituents, synthesis yields, and biological activities. Below is a detailed analysis:

Structural Analogues with Piperidine-Benzamide Scaffolds

Compound Name Structural Features Molecular Weight Synthesis Yield Biological Activity References
3-Nitro-N-(piperidin-4-yl)benzamide Nitro group, piperidine ring 249.27 Not specified Not reported in evidence
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) Trifluoromethyl, ethylthioureido substituent - 64.2% Not specified
4-Chloro-N-(piperidin-3-yl)benzamide Chloro substituent, piperidine ring - Not specified Not specified
Compound 28 (4-(benzamido)naphthalene derivative) Naphthalene ring, benzamide - 13% (3 steps) Transglutaminase inhibitor
N-({1-[2-Oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide (1) Oxoethyl-piperidine linkage - Not specified T-type calcium channel inhibitor
3-Nitro-N-[4-(piperidin-1-yl)phenyl]benzamide Additional piperidin-1-ylphenyl group - Not specified Not specified

Key Observations:

  • The chloro substituent in 4-chloro-N-(piperidin-3-yl)benzamide () may alter electronic properties, affecting binding interactions.
  • Synthetic Feasibility : Synthesis yields vary significantly. For example, 8a was obtained in 64.2% yield via straightforward coupling , whereas Compound 28 required a multi-step synthesis with a 13% overall yield .
  • Biological Activity: Compound 1 () inhibits neuronal T-type calcium channels, suggesting the piperidine-benzamide scaffold’s versatility in targeting ion channels.

Analogues with Divergent Scaffolds

  • 4-Nitro-N-(3-nitrophenyl)benzamide (): A nitrobenzamide derivative lacking the piperidine group. Its synthesis via 4-nitrobenzoyl chloride highlights the role of aromatic nitro groups in derivatization but lacks the conformational flexibility provided by piperidine.

Commercial and Research Relevance

  • Supplier Data : lists commercial suppliers for analogs like 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride , indicating industrial interest. Compounds with multiple suppliers (e.g., 3-Nitro-N-[4-(piperidin-1-yl)phenyl]benzamide ) may have broader research applications .

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